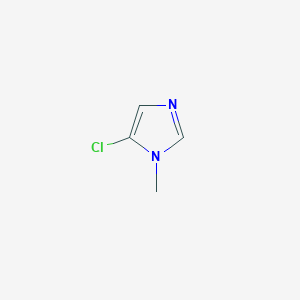

5-Chloro-1-methylimidazole

Descripción

Propiedades

IUPAC Name |

5-chloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGOZPYEABERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236175 | |

| Record name | 5-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-49-1 | |

| Record name | 5-Chloro-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1-methylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P78L5UT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of 5-Chloro-1-methylimidazole: A Core Scaffold in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methylimidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive chlorine atom and a methylated imidazole ring, allows for diverse functionalization, leading to the development of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the generation of novel anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives and for biological activity assessment are provided, alongside a summary of quantitative efficacy data. Furthermore, key signaling pathways modulated by these derivatives are illustrated to provide a comprehensive resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The substituted imidazole, this compound, has emerged as a particularly valuable synthetic intermediate.[1] The presence of a chlorine atom at the 5-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups.[2] The methyl group at the 1-position influences the compound's electronic properties and steric hindrance, contributing to the pharmacological profile of its derivatives.

This guide explores the primary applications of this compound, focusing on two key therapeutic areas: oncology and infectious diseases. It also touches upon its role as a precursor in the synthesis of established drugs and other industrial applications.

Applications in Medicinal Chemistry

Anticancer Drug Development

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core imidazole structure can be modified to create compounds that interact with various molecular targets within cancer cells, leading to cytotoxic effects.

One prominent strategy involves the synthesis of metal complexes incorporating ligands derived from this compound. These metal complexes often exhibit enhanced biological activity compared to the free ligands. For instance, copper(II) and nickel(II) complexes of azo derivatives of 1-methylimidazole have shown cytotoxic effects against prostate cancer cell lines.[2]

The mechanisms of action for these anticancer derivatives are varied and include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as:

-

VEGFR-2 Kinase Inhibition: Some imidazole derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the polymerization of tubulin, a critical component of microtubules. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

B-Raf and p38 MAP Kinase Inhibition: Imidazole-based compounds have been developed to target kinases like B-Raf and p38 MAP kinase, which are crucial components of signaling pathways that regulate cell proliferation and survival.

Antimicrobial Drug Development

The imidazole scaffold is a well-established feature in many antifungal and antibacterial agents. This compound serves as a starting material for the synthesis of novel compounds with potential antimicrobial properties. Researchers have investigated its derivatives for their ability to inhibit the growth of various bacterial and fungal strains.[2]

Industrial and Other Applications

Beyond its role in drug discovery, this compound is utilized in other chemical synthesis applications:

-

Pharmaceutical Intermediate: It is a key intermediate in the production of the immunosuppressant drug Azathioprine.[3] The synthesis involves the nitration of this compound to form 4-chloro-1-methyl-5-nitroimidazole, which is then coupled with 6-mercaptopurine.

-

Agrochemicals and Corrosion Inhibitors: It is used in the preparation of certain agrochemicals and as a corrosion inhibitor.[4]

-

Dyes and Pigments: The reactive nature of the compound makes it suitable for use in the synthesis of dyes and pigments.[2]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference |

| 1-MeCPAI (ligand) | PC3 (prostate) | MTT | 94.48 | [2] |

| Copper(II) complex of 1-MeCPAI | PC3 (prostate) | MTT | 145.2 | [2] |

| Nickel(II) complex of 1-MeCPAI | PC3 (prostate) | MTT | 217.8 | [2] |

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [4] |

| HL1 | MRSA | 1250 | [4] |

| HL1 | Acinetobacter baumannii | 1250 | [4] |

| HL1 | Pseudomonas aeruginosa | 5000 | [4] |

| HL2 | Staphylococcus aureus | 625 | [4] |

| HL2 | MRSA | 625 | [4] |

| HL2 | Escherichia coli | 2500 | [4] |

| HL2 | Pseudomonas aeruginosa | 2500 | [4] |

| HL2 | Acinetobacter baumannii | 2500 | [4] |

Experimental Protocols

Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

This protocol describes the nitration of this compound, a key step in the synthesis of Azathioprine.

Materials:

-

This compound

-

Nitric acid (65%)

-

Toluene

-

Sulfuric acid (98.3%)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Sherwood oil

-

Three-necked flask with azeotropic dehydration device

-

Magnetic stirrer

-

Ice-water bath

Procedure:

-

Formation of Nitrate Salt:

-

In a 250 mL three-necked flask equipped with an azeotropic dehydration device, add 30g of this compound and 90 mL of toluene.

-

Begin mechanical stirring and cool the flask to approximately 10 °C using an ice-water bath.

-

Slowly add 18.8 mL of 65% nitric acid dropwise to the mixture.

-

Gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.

-

After the water is completely removed, cool the mixture.

-

Collect the white crystals of this compound nitrate via suction filtration, wash with a small amount of acetone, and dry.

-

-

Nitration:

-

In a 100 mL three-necked flask with magnetic stirring, add 25.0 mL of 98.3% sulfuric acid and cool to 0 °C in an ice-water bath.

-

Add 19.2 g of the this compound nitrate salt in six portions, ensuring the temperature remains below 15 °C.

-

Allow the reaction to warm naturally and then slowly heat to 55 °C. Maintain this temperature for 7 hours.

-

After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.

-

Extract the product with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

-

Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.

-

Distill off most of the chloroform and add 76 mL of Sherwood oil to precipitate the product.

-

Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.

-

MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., PC3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the antimicrobial activity of this compound derivatives.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in a suitable solvent like 10% DMSO)

-

Standard antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension from an 18-24 hour culture on an agar plate.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Serial Dilution of Test Compound:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and mix.

-

Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 5 µL of the prepared bacterial inoculum to each well (except for the sterility control well).

-

Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and point of inhibition.

Tubulin Polymerization and Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by imidazole derivatives.

B-Raf/MEK/ERK Signaling Pathway

Caption: B-Raf signaling pathway and point of inhibition.

p38 MAP Kinase Signaling Pathway

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry and chemical synthesis. Its utility as a precursor for potent anticancer and antimicrobial agents is well-documented, with ongoing research continuing to uncover novel derivatives with enhanced therapeutic properties. The ability to readily functionalize the imidazole ring allows for the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This technical guide provides a foundational understanding of the applications of this compound, offering detailed protocols and a summary of key data to aid researchers in their drug discovery and development endeavors. The continued exploration of this privileged structure holds significant promise for the future of therapeutic innovation.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1-methylimidazole chemical properties and structure

An In-depth Technical Guide to 5-Chloro-1-methylimidazole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural details, and key experimental applications of this compound. The information is intended for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data.

Core Chemical Properties and Structure

This compound is a halogenated heterocyclic compound widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2] At room temperature, its physical state is reported as both a white to off-white crystalline solid and a colorless to pale yellow liquid, suggesting it may be a low-melting solid or that its appearance depends on purity.[1][3][4]

Structural Information

The structure of this compound consists of a five-membered imidazole ring substituted with a chlorine atom at the C5 position and a methyl group at the N1 position.

Caption: Chemical structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 872-49-1 | [6] |

| Molecular Formula | C₄H₅ClN₂ | [6] |

| Molecular Weight | 116.55 g/mol | |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [1][4] |

| Melting Point | No data available | [7] |

| Boiling Point | 82-85 °C at 11 mmHg (15 hPa) | [1] |

| Density | 1.25 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.511 | |

| Flash Point | 96 °C (204.8 °F) - closed cup | [1] |

| Water Solubility | log10(S) = -3.21 (calculated) | [8] |

| LogP (Octanol/Water) | 1.073 (calculated) | [8] |

| SMILES String | Cn1cncc1Cl | [9] |

| InChI Key | NYDGOZPYEABERA-UHFFFAOYSA-N | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis Protocol: Alkylation of 5-Chloroimidazole

This compound is typically synthesized via the N-alkylation of 5-chloroimidazole using a suitable methylating agent under basic conditions.[1] The following protocol is a generalized procedure based on common alkylation methods for imidazole derivatives.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation: To a solution of 5-chloroimidazole (1 equivalent) in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF), a base (e.g., potassium carbonate, K₂CO₃, ~1.1 equivalents) is added.

-

Reaction Initiation: The mixture is stirred for approximately 15 minutes at room temperature to facilitate the deprotonation of the imidazole.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I, ~2 equivalents), is added dropwise to the suspension.

-

Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, added to ice-water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine.

-

Isolation: The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield pure this compound.[10]

Reaction Protocol: Nitration to 5-Chloro-1-methyl-4-nitroimidazole

A key application of this compound is its use as a precursor in the synthesis of other functionalized imidazoles. A patent describes its nitration to form 5-chloro-1-methyl-4-nitroimidazole, a crucial intermediate for the immunosuppressant drug Azathioprine.[9][11]

Caption: Experimental workflow for the synthesis of this compound nitrate.

Methodology for this compound Nitrate Salt Formation:

-

Charging the Reactor: In a 250 mL three-necked flask equipped for azeotropic dehydration, add 30g of this compound and 90 mL of toluene.

-

Acid Addition: While stirring mechanically, cool the flask in an ice-water bath to approximately 10°C. Slowly add 18.8 mL of 65% nitric acid dropwise.

-

Azeotropic Dehydration: Gradually heat the mixture to 120°C to reflux the toluene, which removes water azeotropically.

-

Isolation: Once water removal is complete, cool the reaction mixture. The resulting white crystals are collected by suction filtration.

-

Purification: The collected solid is washed with a small amount of acetone and dried to yield this compound nitrate.[9] This nitrate salt is then used in a subsequent nitration step with sulfuric acid to produce 5-chloro-1-methyl-4-nitroimidazole.[9]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: Newcrom R1 HPLC column.[12]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[12]

-

Detection: UV absorbance.

-

Application: This method is suitable for purity assessment, impurity isolation in preparative separations, and pharmacokinetic studies.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): For purity validation and identification of volatile impurities, GC-MS is a highly effective technique.

-

Principle: Separation is based on volatility and polarity, with detection by mass-to-charge ratio.

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent. Derivatization may be required for related, more polar imidazole compounds.

-

General Conditions:

-

Injector: Split/splitless inlet at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: A temperature gradient is programmed to ensure separation of components.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

-

-

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[13]

Applications in Drug Development and Research

While not typically a pharmacologically active agent itself, this compound is a key building block in medicinal chemistry.

Role as a Synthetic Intermediate

The primary role of this compound is as an intermediate in the synthesis of more complex molecules.[1][2] Its structure allows for further functionalization, making it a valuable precursor for various therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. lobachemie.com [lobachemie.com]

- 4. This compound | 872-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. This compound [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemeo.com [chemeo.com]

- 9. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to CAS Number 872-49-1 and the Associated Compound of Interest for Drug Development Professionals

Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. It is a compilation of data from publicly available sources and should be used for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Initial Clarification: The user requested information for CAS number 872-49-1. This CAS number correctly identifies the compound 5-Chloro-1-methyl-1H-imidazole . However, the detailed requirements of the request, including the focus on drug development, experimental protocols, and signaling pathways, strongly suggest that the compound of interest is likely N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) , which has the CAS number 21715-90-2 . HONB is extensively used in peptide synthesis, a critical process in drug development, and has reported biological activities.

This guide will, therefore, provide a comprehensive overview of both compounds to ensure completeness.

Part 1: 5-Chloro-1-methyl-1H-imidazole (CAS: 872-49-1)

Overview

5-Chloro-1-methyl-1H-imidazole is a heterocyclic organic compound.[1] It serves as a valuable synthetic intermediate in the preparation of pharmaceuticals and agrochemicals due to its reactive nature.[1][2][3]

Data Presentation

| Property | Value | Source |

| CAS Number | 872-49-1 | [1][3][4][5][6][7] |

| Molecular Formula | C₄H₅ClN₂ | [1][3][4][5][6] |

| Molecular Weight | 116.55 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Density | 1.25 g/mL at 25 °C | [5][8] |

| Boiling Point | 82-85 °C at 11 mmHg | [5][8] |

| Refractive Index | n20/D 1.511 | [5][8] |

| Solubility | Soluble in polar organic solvents | [1] |

| InChI Key | NYDGOZPYEABERA-UHFFFAOYSA-N | [1][5] |

| Hazard Statement | Precautionary Statement | Source |

| Causes skin irritation (H315) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4][5][9] |

| Causes serious eye irritation (H319) | [4][5][9] | |

| May cause respiratory irritation (H335) | [4] |

Experimental Protocols

General Synthesis of Substituted Imidazoles:

A representative synthesis for a substituted imidazole, which can be conceptually adapted for 5-chloro-1-methyl-1H-imidazole, involves the cyclization of appropriate precursors. For instance, a common route is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (the Debus-Radziszewski imidazole synthesis). For N-methylated imidazoles, a corresponding N-methylated amine can be used. Chlorination can be achieved using various chlorinating agents. A specific protocol for the synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole involves nitration with nitric acid in sulfuric acid, suggesting that the precursor this compound is a stable starting material.[8]

Visualization

Caption: Conceptual synthesis route for 5-Chloro-1-methyl-1H-imidazole.

Part 2: N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) (CAS: 21715-90-2)

Overview

N-Hydroxy-5-norbornene-2,3-dicarboximide, commonly abbreviated as HONB, is a crucial reagent in the field of peptide synthesis.[10][11] Its primary function is as a coupling additive to suppress racemization and other side reactions during the formation of peptide bonds, particularly when using carbodiimide condensing agents like N,N'-dicyclohexylcarbodiimide (DCC).[12][13][14] Some reports also suggest potential antiviral and anticancer activities.[12][13][14]

Data Presentation

| Property | Value | Source |

| CAS Number | 21715-90-2 | [1][3][11][12][13][14][15][16] |

| Molecular Formula | C₉H₉NO₃ | [1][11][17] |

| Molecular Weight | 179.17 g/mol | [1][11][17] |

| Appearance | White to off-white crystalline powder | [3][12][13][14] |

| Melting Point | 165-170 °C | [12][13][14] |

| Solubility | Soluble in ethanol, chloroform | [12][14] |

| InChI Key | ZUSSTQCWRDLYJA-UMRXKNAASA-N | [17] |

| Spectroscopy | Key Features | Source |

| ¹H NMR | Data available, shows characteristic peaks for the norbornene structure. | [2][9] |

| ¹³C NMR | Data available, useful for distinguishing between exo and endo isomers. | [2][18] |

| IR (Nujol) | 1695, 1710, 1770 cm⁻¹ (C=O), 3100 cm⁻¹ (OH) | [12][14] |

Experimental Protocols

This protocol is based on the reaction of 5-norbornene-2,3-dicarboxylic anhydride with hydroxylamine.[3]

-

Dissolution: Dissolve 5-norbornene-2,3-dicarboxylic anhydride in a suitable polar solvent such as ethanol or an aqueous alkaline medium.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution. If an aqueous alkaline medium is used, a base like sodium carbonate is added to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: The mixture is stirred at room temperature, followed by gentle heating (e.g., 60-70 °C) to drive the reaction to completion.

-

Isolation: Upon cooling, the product, N-hydroxy-5-norbornene-2,3-dicarboximide, precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[12][14]

This protocol describes the use of HONB as an additive in a carbodiimide-mediated peptide coupling reaction.[19]

-

Activation: Dissolve the N-protected amino acid in a suitable solvent (e.g., DMF, CH₂Cl₂). Add one equivalent of HONB and one equivalent of a carbodiimide coupling agent (e.g., DCC or DIC).

-

Ester Formation: Stir the mixture at 0 °C for a short period to form the active HONB ester of the N-protected amino acid.

-

Coupling: Add one equivalent of the C-protected amino acid (or peptide) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by TLC.

-

Work-up: The by-product, dicyclohexylurea (if DCC is used), is insoluble in many organic solvents and can be removed by filtration. The filtrate is then subjected to standard aqueous work-up procedures to isolate the protected peptide.

-

Deprotection: The protecting groups are removed in subsequent steps to yield the final peptide.

Visualization

Caption: Synthesis workflow for HONB.

Caption: Experimental workflow for peptide synthesis using HONB.

Signaling Pathways and Biological Activity

While some sources mention that HONB has antiviral activity, specifically as an inhibitor of the HIV reverse transcriptase, and potential anticancer effects, the detailed molecular signaling pathways are not well-documented in the available literature.[12][13][14] The primary role of HONB in the context of drug development is as a high-performance coupling additive that ensures the stereochemical integrity of synthesized peptides, which may themselves be designed to interact with specific biological pathways.

Caption: High-level overview of reported biological activities of HONB.

References

- 1. chemscene.com [chemscene.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Page loading... [wap.guidechem.com]

- 4. aksci.com [aksci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]

- 8. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 9. N-Hydroxy-5-norbornene-2,3-dicarboximide(21715-90-2) 1H NMR [m.chemicalbook.com]

- 10. 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO3 | CID 89529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. innospk.com [innospk.com]

- 12. 21715-90-2 | CAS DataBase [m.chemicalbook.com]

- 13. Cas 21715-90-2,N-Hydroxy-5-norbornene-2,3-dicarboximide | lookchem [lookchem.com]

- 14. N-Hydroxy-5-norbornene-2,3-dicarboximide | 21715-90-2 [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. nbinno.com [nbinno.com]

- 17. endo-N-Hydroxy-5-norbornene-2,3-dicarboximide | C9H9NO3 | CID 6541657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. N-Hydroxy-5-norbornene-2,3-dicarboximide(21715-90-2) 13C NMR spectrum [chemicalbook.com]

- 19. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 5-Chloro-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methylimidazole is a halogenated imidazole derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a five-membered aromatic ring with nitrogen heteroatoms and a chlorine substituent, imparts specific physical and chemical properties that are critical for its handling, reaction optimization, and application in complex synthetic pathways. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and a logical workflow for its characterization.

Core Physical and Chemical Properties

The physical state of this compound has been reported as both a white to off-white crystalline solid and a colorless to light orange or yellow clear liquid, suggesting that its melting point is near ambient temperature.[1][2][3] It is characterized by a faint, characteristic odor.[1] The compound is poorly soluble in water but demonstrates solubility in organic solvents.[4]

Quantitative Physical Data

A summary of the key physical constants for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₄H₅ClN₂ | [1] | |

| Molecular Weight | 116.55 | g/mol | [2][5] |

| Boiling Point | 82 - 85 | °C | at 11 mmHg[1] |

| Melting Point | 82 - 85 | °C | at 11 mmHg (Note: This appears to be a conflation with boiling point data in one source)[1] |

| Density | 1.25 | g/mL | at 25 °C[1] |

| Refractive Index (n20/D) | 1.511 | ||

| Flash Point | 96 | °C | Closed cup[2] |

| Vapor Pressure | 0.3 ± 0.3 | mmHg | at 25 °C (Predicted)[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.073 | [1] | |

| Topological Polar Surface Area | 17.8 | Ų | [5] |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound is essential for its identification, purity assessment, and safe handling. The following are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid is a sensitive indicator of its purity. For a crystalline solid like this compound, the following protocol is employed:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube setup with a high-boiling point oil (e.g., silicone oil) can be used.[6]

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of high purity.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a relatively high boiling point, distillation at reduced pressure is often necessary to prevent decomposition.

-

Apparatus Setup: A simple or fractional distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly to measure the vapor temperature, and a receiving flask.[7] For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

-

Procedure: A sample of the liquid is placed in the distillation flask along with boiling chips. The system is heated gently.

-

Measurement: The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask.[7] If performing a vacuum distillation, the pressure at which the boiling point is measured must be recorded.

Determination of Density

The density of a liquid can be determined using a pycnometer or a specific gravity bottle.

-

Measurement of Mass: The mass of the clean, dry pycnometer is accurately measured.

-

Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample is recorded.

-

Measurement of Volume: The mass of the filled pycnometer is measured. The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid compounds.

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) is used.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is read directly from the scale. The temperature at which the measurement is taken should be recorded and controlled, as the refractive index is temperature-dependent.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and structural characterization of a synthesized batch of this compound.

Spectroscopic Data Overview

While specific spectra are beyond the scope of this guide without access to raw data, the following spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the methyl protons and the two aromatic protons on the imidazole ring.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Four distinct signals would be expected for the four carbon atoms in this compound.

-

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (116.55 g/mol ), as well as characteristic isotopic peaks due to the presence of chlorine.[5][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds within the molecule.

Conclusion

The physical characteristics of this compound are well-defined and critical for its use as a chemical intermediate. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the proper identification, handling, and application of this important compound. The logical workflow provides a systematic approach to its characterization, from synthesis to final purity assessment.

References

- 1. Page loading... [guidechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. This compound | 872-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound nitrate [chembk.com]

- 5. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to 5-Chloro-1-methylimidazole

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 5-Chloro-1-methylimidazole. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.

Core Properties and Data

This compound is a halogenated imidazole derivative with the molecular formula C4H5ClN2.[1][2][3][4][5] It is a synthetic compound, typically appearing as a white to off-white crystalline solid or a colorless to light orange to yellow clear liquid.[1] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of histamine receptor antagonists, antifungal agents, and corrosion inhibitors.[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

| Identifier | Value | Reference |

| Molecular Weight | 116.55 g/mol | [6][7] |

| Molecular Formula | C4H5ClN2 | [1][2][3][6] |

| CAS Number | 872-49-1 | [1][2][3][6] |

| IUPAC Name | 5-chloro-1-methyl-1H-imidazole | [7] |

| InChI | 1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | [2][8] |

| InChIKey | NYDGOZPYEABERA-UHFFFAOYSA-N | [2] |

| SMILES | CN1C=NC=C1Cl | [7] |

| Physical Property | Value | Reference |

| Appearance | White to off-white crystalline solid or colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 82-85 °C at 11 mmHg | [1][8] |

| Density | 1.25 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.511 | [8] |

| Flash Point | 96 °C (closed cup) | [8] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the alkylation of 5-chloroimidazole. This process typically involves the use of a methylating agent under basic conditions.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Derivative

Reaction: Nitration of this compound.

Materials:

-

This compound nitrate salt

-

Concentrated sulfuric acid (98.3%)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Petroleum ether (sherwood oil)

-

Ice water

Procedure:

-

In a 100 mL three-necked flask equipped with magnetic stirring, add 25.0 mL of concentrated sulfuric acid.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add 19.2 g of this compound nitrate salt to the sulfuric acid in six portions, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the mixture to warm naturally, then slowly heat to 55 °C.

-

Maintain this temperature for 7 hours.

-

After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.

-

Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

-

Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.

-

Distill off most of the chloroform.

-

Add 76 mL of petroleum ether to the residue to precipitate the product.

-

Collect the white crystalline product by suction filtration and dry to yield 5-chloro-1-methyl-4-nitroimidazole.

Analytical Characterization

The purity and structure of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra can provide valuable information about the arrangement of atoms within the molecule. While specific spectral data with peak assignments were not detailed in the search results, ¹H NMR data for a related compound was noted in a patent, indicating its utility in characterizing imidazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of the main peak can confirm the molecular weight and fragmentation pattern of the target compound. The analysis of imidazole-like compounds by GC-MS may sometimes require a derivatization step to improve volatility and chromatographic performance, although this is not always necessary.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. The IR spectrum of this compound is available through the NIST WebBook, which can be used as a reference for comparison.

Biological Activity and Applications

This compound is primarily used as a synthetic intermediate. However, some studies have investigated its potential biological activities.

Role as a Synthetic Intermediate

The primary application of this compound is in the synthesis of more complex molecules with applications in pharmaceuticals and agriculture. Its imidazole core and reactive chloro group make it a versatile building block.

Caption: Role of this compound as a synthetic intermediate.

Antimicrobial and Anticancer Activity

Some research has explored the antimicrobial and anticancer properties of this compound and its derivatives. One study reported weak antimicrobial activity against C. neoformans, with no significant activity against other tested bacteria. In the context of anticancer research, metal complexes incorporating ligands derived from this compound have shown cytotoxic effects against prostate cancer cell lines.

| Compound/Complex | Cell Line | IC50 (µg/mL) | Activity |

| 1-MeCPAI (ligand) | PC3 (prostate) | 94.48 | Cytotoxic |

| Copper(II) complex | PC3 (prostate) | 145.2 | Selective cytotoxic |

| Nickel(II) complex | PC3 (prostate) | 217.8 | Cytotoxic |

It is important to note that the biological activity of this compound itself is limited, and it primarily serves as a scaffold for the development of more potent compounds. No specific signaling pathways directly involving this compound have been identified.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9][10]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[10] It should be stored in a dry, well-ventilated place, away from direct sunlight, moisture, and oxidizing agents.[9]

References

- 1. This compound | 872-49-1 | Benchchem [benchchem.com]

- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 3. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. This compound 98 872-49-1 [sigmaaldrich.com]

The Ascendant Therapeutic Potential of 5-Chloro-1-methylimidazole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a cornerstone in medicinal chemistry, continues to yield compounds with a broad spectrum of biological activities. Among these, 5-Chloro-1-methylimidazole and its derivatives are emerging as a promising class of molecules with significant antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current state of research into these compounds, detailing their synthesis, biological activities, and mechanisms of action. It is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens. The primary mechanism of antifungal action for imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Quantitative Antimicrobial Data

Recent studies have begun to quantify the antimicrobial potency of these compounds. Notably, 5-chloro-1-methyl-4-nitroimidazole has shown significant activity against both fungal and bacterial strains.[1][2]

| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans | 2.5 | 2.5 | [1] |

| 5-chloro-1-methyl-4-nitroimidazole | Aspergillus niger | 5.0 | 2.5 | [1] |

| 5-chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa | 5.0 | 4.0 | [1] |

| 5-chloro-1-methyl-4-nitroimidazole | Klebsiella pneumoniae | 4.0 | 4.0 | [1] |

| 5-chloro-1-methyl-4-nitroimidazole | Staphylococcus aureus | 8.0 | - | [1] |

| 5-chloro-1-methyl-4-nitroimidazole | Escherichia coli | >5.0 | - | [1] |

| 5-chloro-1-methyl-4-nitroimidazole | Bacillus subtilis | 8.0 | - | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-chloro-1-methyl-4-nitroimidazole.

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of imidazole derivatives is primarily attributed to their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane. This is achieved through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

References

proposed mechanism of action for 5-Chloro-1-methylimidazole

An In-depth Technical Guide on the Proposed Mechanism of Action for 5-Chloro-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated imidazole derivative with potential biological activities. While specific extensive research on its mechanism of action is not widely published, its chemical structure, particularly the presence of the imidazole moiety, strongly suggests a likely interaction with metalloenzymes, most notably the cytochrome P450 (CYP) superfamily. This guide outlines the , focusing on its potential as a cytochrome P450 inhibitor. It details the theoretical basis for this mechanism, the requisite experimental protocols for its validation, and provides a framework for the presentation of quantitative data.

Proposed Core Mechanism of Action: Cytochrome P450 Inhibition

The primary is the inhibition of cytochrome P450 enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including a majority of clinically used drugs. The imidazole functional group is a well-characterized structural motif known to interact with the heme iron of CYP enzymes.[1][2]

Two principal modes of CYP inhibition are proposed for this compound:

-

Reversible Inhibition (Competitive): The lone pair of electrons on one of the nitrogen atoms in the imidazole ring of this compound can coordinate directly to the ferric (Fe³⁺) or ferrous (Fe²⁺) heme iron at the active site of the CYP enzyme. This type of interaction is known as Type II binding and results in a characteristic spectral shift.[3] This coordination competitively inhibits the binding of endogenous or exogenous substrates to the active site, thereby preventing their metabolism.[3][4]

-

Mechanism-Based Inhibition (Irreversible/Suicide Inhibition): It is also plausible that this compound could act as a mechanism-based inhibitor. In this scenario, the compound is itself a substrate for the CYP enzyme. The catalytic action of the enzyme would convert this compound into a reactive metabolite. This metabolite could then form a stable, covalent bond with the enzyme, often with the heme prosthetic group or an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed interaction of this compound with a cytochrome P450 enzyme, leading to inhibition.

References

- 1. Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 5-Chloro-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methylimidazole is a crucial heterocyclic compound that has played a significant role in the development of important pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and the evolution of its preparation methods. It serves as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

First reported in the mid-20th century, this compound is not a naturally occurring compound but a synthetic intermediate. Its primary importance lies in its role as a key building block in the synthesis of the immunosuppressive drug azathioprine. This guide will delve into the pivotal synthetic routes that have been developed and refined over time, presenting detailed experimental protocols, quantitative data, and visualizations of the chemical pathways involved.

Historical Synthesis Methods

The synthesis of this compound has been approached through several key historical methods. The two most prominent routes are the Wallach synthesis, a classic method for imidazole synthesis, and the direct methylation of a pre-existing chloroimidazole ring.

The Wallach Synthesis: A Foundational Approach

The Wallach synthesis, first reported by Otto Wallach, provides a general route to imidazole derivatives. In the context of this compound, this method involves the reaction of N,N'-dimethyloxamide with phosphorus pentachloride. This reaction proceeds through a cyclization mechanism to form the imidazole ring. While the original broad discovery by Wallach laid the groundwork, a key early and detailed description of this specific synthesis is found in the work of George H. Hitchings and Gertrude B. Elion in the 1960s as part of their pioneering research on purine analogues, which led to the development of the immunosuppressive drug azathioprine.

The reaction involves the treatment of N,N'-dimethyloxamide with phosphorus pentachloride, which acts as both a chlorinating and cyclizing agent. The phosphorus pentachloride facilitates the formation of a chloroiminium intermediate, which then undergoes an intramolecular cyclization to form the chlorinated imidazole ring.

Methylation of 5-Chloroimidazole: A More Direct Route

An alternative and more direct approach to the synthesis of this compound is the methylation of 5-chloroimidazole. This method involves the introduction of a methyl group onto the nitrogen atom of the pre-formed 5-chloroimidazole ring. Various methylating agents can be employed for this purpose, including methyl iodide and dimethyl sulfate, typically in the presence of a base to deprotonate the imidazole nitrogen and facilitate the nucleophilic attack.

This route is often favored for its simplicity and potentially higher yields, as the core imidazole structure is already in place. The choice of methylating agent and reaction conditions can be optimized to achieve high selectivity for N-methylation and minimize side reactions.

Experimental Protocols

The following sections provide detailed experimental protocols for the key historical synthesis methods of this compound.

Protocol 1: Synthesis via the Wallach Reaction (from N,N'-dimethyloxamide)

This protocol is based on the principles of the Wallach synthesis as applied to the preparation of this compound.

Materials:

-

N,N'-dimethyloxamide

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., phosphorus oxychloride, chloroform)

-

Sodium hydroxide (NaOH) solution

-

Chloroform

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirring mechanism, a mixture of N,N'-dimethyloxamide and a molar excess of phosphorus pentachloride is prepared in an anhydrous solvent.

-

The reaction mixture is heated to a temperature range of 60-70°C to initiate the cyclization reaction while minimizing potential decomposition.

-

After the reaction is complete, the excess solvent and volatile byproducts (such as phosphorus oxychloride) are removed by distillation under reduced pressure.

-

The crude product is then carefully neutralized with a sodium hydroxide solution to a pH of 10-12.

-

The neutralized mixture is extracted with chloroform.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by evaporation to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis via Methylation of 5-Chloroimidazole

This protocol describes a general method for the N-methylation of 5-chloroimidazole.

Materials:

-

5-Chloroimidazole

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., acetone, ethanol, N,N-dimethylformamide)

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a suitable reaction vessel, 5-chloroimidazole is dissolved in an appropriate solvent.

-

A base is added to the solution to deprotonate the imidazole nitrogen.

-

The methylating agent is then added to the reaction mixture, typically in a dropwise manner, while maintaining a controlled temperature.

-

The reaction is stirred for a period of time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to afford the crude product.

-

Purification is typically performed by column chromatography or vacuum distillation.

Data Presentation

The following tables summarize quantitative data from various synthetic preparations of this compound and its key derivative, 5-chloro-1-methyl-4-nitroimidazole.

Table 1: Synthesis of this compound Nitrate (Intermediate for Nitration) [1]

| Starting Material (this compound) | Toluene Volume | 65% Nitric Acid Volume | Yield of this compound Nitrate | Purity | Melting Point (°C) |

| 30g | 90mL | 18.8mL | 45.5g (98.5%) | Not Specified | 141-143 |

| 24g | 72mL | 15mL | 36.3g (98.1%) | Not Specified | 141-143 |

Table 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole from this compound Nitrate [1]

| Starting Material (Nitrate Salt) | 98.3% Sulfuric Acid Volume | Reaction Temperature (°C) | Reaction Time (hours) | Yield of 5-chloro-1-methyl-4-nitroimidazole | Purity (HPLC) | Melting Point (°C) |

| 25.0g | 27.2mL | 55 | 7 | 21.0g (93.3%) | 99.4% | 146-148 |

| 19.2g | 25.0mL | 55 | 7 | 16.1g (93.2%) | 99.3% | 146-148 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and experimental workflows described in this guide.

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the advancement of medicine. From its early synthesis through foundational methods like the Wallach synthesis to more direct methylation approaches, the preparation of this compound has been a key step in the production of life-changing drugs. This guide has provided a detailed historical and technical overview of its synthesis, offering valuable insights and practical protocols for the scientific community. The continued study and optimization of such synthetic routes remain a cornerstone of pharmaceutical research and development.

References

5-Chloro-1-methylimidazole: A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 5-Chloro-1-methylimidazole (CAS No. 872-49-1). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for researchers and professionals in drug development. All quantitative data has been summarized in structured tables, and relevant experimental methodologies are detailed.

Chemical Identification and Physical Properties

This compound is a halogenated imidazole derivative.[1] It serves as a key intermediate in various chemical syntheses. The physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₂ | [2][3] |

| Molecular Weight | 116.55 g/mol | [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][4] |

| Boiling Point | 82-85 °C at 11 mmHg | [5] |

| Density | 1.25 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.511 | [5] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |

| Vapor Density | 4.02 (Air = 1.0) | [6] |

| Stability | Stable under normal conditions. | [6] |

| InChIKey | NYDGOZPYEABERA-UHFFFAOYSA-N | [5][7] |

| SMILES | Cn1cncc1Cl | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification

| Hazard Class | Category | Source(s) |

| Skin Corrosion/Irritation | 2 | [2] |

| Serious Eye Damage/Eye Irritation | 2 | [2] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory System | 3 | [2] |

Hazard Statements

| Code | Statement | Source(s) |

| H315 | Causes skin irritation. | [4] |

| H319 | Causes serious eye irritation. | [4] |

| H335 | May cause respiratory irritation. | [4] |

Signal Word: Warning[2]

Hazard Pictogram:

Toxicological Information

| Route of Exposure | Effect | Source(s) |

| Inhalation | May cause respiratory tract irritation. | [4][8] |

| Skin Contact | Causes skin irritation. | [4][8] |

| Eye Contact | Causes serious eye irritation. | [4][8] |

| Ingestion | May be harmful if swallowed. | [6] |

Mechanism of Action: The specific biological mechanism and signaling pathways through which this compound exerts its irritant effects have not been elucidated in the available literature.

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are typically determined using standardized in vitro testing methods to minimize the use of animal testing. The following are summaries of the relevant OECD (Organisation for Economic Co-operation and Development) test guidelines.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method[6][7][9]

This test method is used to identify chemicals that cause skin irritation.[6]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7][9] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[6]

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue.

-

Following a defined exposure period and post-exposure incubation, the cell viability is measured.

-

Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[6]

-

The formazan is then extracted from the tissue and its quantity is measured spectrophotometrically.

-

-

Classification: A chemical is identified as a skin irritant (UN GHS Category 2) if it reduces the mean cell viability to ≤ 50%.[7]

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method[5][10]

This guideline describes an in vitro procedure to identify chemicals that do not require classification for eye irritation or serious eye damage.[5]

-

Principle: The test utilizes a reconstructed human corneal epithelium (RhCE) model. The potential for eye irritation is predicted by the cytotoxic effect of the chemical on the corneal model.[10]

-

Methodology:

-

The test chemical is applied to the surface of the RhCE model.

-

After a specified exposure time, the tissue is rinsed and incubated.

-

Cell viability is assessed using the MTT assay, similar to the skin irritation test.

-

-

Classification: Test materials that result in a relative tissue viability of >60% are considered not to require classification for eye irritation or serious eye damage under the UN GHS.[10]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls

-

Use only outdoors or in a well-ventilated area.[2]

-

Ensure adequate ventilation, especially in confined areas.

Personal Protective Equipment (PPE)

| Type | Specification | Source(s) |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [8] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [8] |

| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [8] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing mist, vapors, or gas.[8] Wash hands thoroughly after handling.[8]

-

Storage: Keep container tightly closed.[4] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8]

First-Aid Measures

| Exposure | First-Aid Procedure | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice. | [4] |

| Skin Contact | Gently wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[11] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |

| Ingestion | Rinse mouth out with water. If you feel unwell, seek medical advice. | [4] |

Workflow and Logical Diagrams

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for emergency response.

References

- 1. This compound | 872-49-1 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. iivs.org [iivs.org]

- 8. This compound(872-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 5-Chloro-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 5-Chloro-1-methylimidazole, a valuable synthetic intermediate.[1] Two primary synthetic routes are presented: the direct chlorination of 1-methylimidazole and the N-methylation of 4(5)-chloroimidazole. The protocols include reaction conditions, purification methods, and characterization data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for the proper handling, characterization, and application of the compound.

| Property | Value | Reference |

| CAS Number | 872-49-1 | [1][2][3][4] |

| Molecular Formula | C₄H₅ClN₂ | [1][2][3][4] |

| Molecular Weight | 116.55 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 82-85 °C at 11 mmHg | [2] |

| Density | 1.25 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.511 | [2] |

Synthesis Protocols

Two effective methods for the synthesis of this compound are detailed below. Method A involves the direct chlorination of a readily available starting material, while Method B utilizes the methylation of a chloro-substituted imidazole core.

Method A: Direct Chlorination of 1-Methylimidazole

This protocol describes the synthesis of this compound via the electrophilic chlorination of 1-methylimidazole using N-chlorosuccinimide (NCS). This approach benefits from the use of a mild and selective chlorinating agent.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound via direct chlorination.

Experimental Workflow:

Caption: Workflow for the direct chlorination of 1-methylimidazole.

Detailed Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (1.0 eq.) in acetonitrile.

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise over 15 minutes. The addition may be slightly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil by vacuum distillation (boiling point 82-85 °C at 11 mmHg) to yield pure this compound as a colorless to pale yellow liquid.[2]

Quantitative Data (Method A):

| Parameter | Value |

| Starting Material | 1-Methylimidazole |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Typical Yield | 60-75% |

| Purity (by GC) | >98% |

Method B: N-Methylation of 4(5)-Chloroimidazole